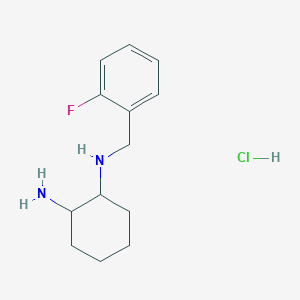

N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C13H20ClFN2. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a fluorobenzyl group attached to a cyclohexane-1,2-diamine moiety, with the hydrochloride salt form enhancing its solubility and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2-fluorobenzyl chloride.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Catalysts and Reagents: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Using automated purification systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation Products: N-oxides of this compound.

Reduction Products: Amine derivatives of the compound.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride features a cyclohexane ring substituted with a fluorobenzyl group and two amine functional groups. The synthesis typically involves the reaction of 2-fluorobenzyl chloride with cyclohexane-1,2-diamine under reflux conditions in a suitable solvent like ethanol or methanol. The protonation of the amine groups in the hydrochloride form enhances the compound's solubility, making it advantageous for biological assays and pharmaceutical formulations.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, reduced Schiff base complexes derived from cyclohexane-1,2-diamine have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus when complexed with zinc . The presence of the fluorobenzyl moiety may enhance this activity due to its electronic properties.

Modulation of Biological Targets

The compound has been identified as having potential interactions with various biological targets, including receptors and enzymes involved in disease processes. Its mechanism of action likely involves hydrogen bonding and hydrophobic interactions due to its aromatic structure. Further pharmacological studies are necessary to elucidate specific binding affinities and therapeutic effects.

Organic Synthesis Applications

This compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions typical of amines. Its reactivity is influenced by the electron-withdrawing effect of the fluorine atom, which may enhance nucleophilicity at the amine sites.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.

Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparación Con Compuestos Similares

Similar Compounds

N1-Benzylcyclohexane-1,2-diamine hydrochloride: Lacks the fluorine atom, resulting in different chemical properties.

N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.

N1-(2-Bromobenzyl)cyclohexane-1,2-diamine hydrochloride: Bromine substitution leads to variations in chemical behavior.

Uniqueness

N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects, enhancing its utility in specific chemical reactions and research applications.

Actividad Biológica

N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and cytotoxic effects, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C13H18ClFN2

- Molecular Weight : 258.76 g/mol

- CAS Number : 1353946-54-9

The presence of the fluorobenzyl group contributes to its lipophilicity, which can enhance membrane permeability and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of cyclohexane-1,2-diamine derivatives. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains. A notable study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.0005 to 0.032 μg/mL against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like tetracycline .

Table 1: Antimicrobial Activity of Cyclohexane-1,2-diamine Derivatives

| Compound | MIC (μg/mL) | Bacterial Strains Tested |

|---|---|---|

| N1-(2-Fluorobenzyl)cyclohexane-1,2-diamine | 0.0005 - 0.032 | E. coli, S. aureus |

| Tetracycline | 0.5 | E. coli, S. aureus |

This table illustrates the promising antimicrobial properties of this compound compared to established antibiotics.

Cytotoxicity and Safety Profile

In addition to its antimicrobial properties, the safety profile of this compound is crucial for its therapeutic application. Studies have indicated that related compounds exhibit low cytotoxicity in mammalian cell lines at concentrations up to 1024 μg/mL . This suggests a favorable therapeutic index for further development.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of cyclohexane-1,2-diamine derivatives. The introduction of different substituents on the benzyl ring can significantly influence both potency and selectivity against microbial targets.

Key Findings in SAR Studies:

- Fluorination : The introduction of fluorine in the benzyl moiety enhances lipophilicity and may improve binding affinity to bacterial targets.

- Alkyl Substituents : Variations in alkyl chain length affect the compound's overall hydrophobicity and influence antimicrobial efficacy.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of cyclohexane-1,2-diamine derivatives against Candida albicans and other fungal strains. Results indicated that modifications at the nitrogen positions led to enhanced antifungal activity . Compounds with specific substitutions exhibited MIC values comparable to leading antifungal agents.

Case Study 2: Enzymatic Inhibition

Another research effort focused on the enzymatic inhibition capabilities of related diamines against DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose oxidase), an enzyme critical for mycobacterial cell wall synthesis. Compounds showed promising inhibition with pIC50 values exceeding 7.0, indicating potential for development as anti-tuberculosis agents .

Propiedades

IUPAC Name |

2-N-[(2-fluorophenyl)methyl]cyclohexane-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.ClH/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;/h1-2,5-6,12-13,16H,3-4,7-9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYDGABRVRHNHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NCC2=CC=CC=C2F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.